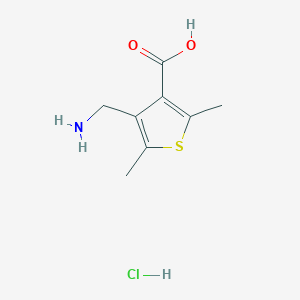

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride, also known as ADMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. ADMT is a thiophene derivative that has shown potential in treating various diseases, such as cancer, inflammation, and neurological disorders.

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Selective Esterification and Functionalization

The synthesis and selective esterification of thiophene derivatives highlight the potential for creating diverse compounds with varying functional groups. For instance, selective esterification processes have been developed for ethylenedioxythiophene derivatives, showcasing the specificity in functional group manipulation (Zhang et al., 2014). This approach could be applicable to the synthesis and further functionalization of "4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride," enabling the development of compounds with tailored properties for various applications.

Amide Formation Mechanisms

Understanding the mechanisms of amide formation in aqueous media is crucial for bioconjugation and pharmaceutical synthesis. Research into the amide formation using carbodiimide highlights the importance of reaction conditions and the nature of the carboxylic acid and amine reactants (Nakajima & Ikada, 1995). This knowledge is vital for the effective use of "4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride" in the synthesis of amide-linked structures, potentially in peptide synthesis or drug development.

Applications in Material Science

Polyacetylenes Bearing an Amino Group

The preparation and application of polyacetylenes bearing an amino group, such as those derived from phenylacetylenes and pyridylacetylenes, demonstrate the potential for chirality assignment of carboxylic acids through circular dichroism (Yashima et al., 1997). This research suggests that derivatives of "4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride" could be utilized in the development of novel chiral sensors or materials for enantioselective recognition and separation.

Therapeutic and Biological Applications

Antimicrobial Activities

Functional modification of polymers with amine compounds, including thiophene derivatives, has shown promising antibacterial and antifungal activities (Aly, Aly, & El-Mohdy, 2015). This indicates the potential of "4-(Aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid; hydrochloride" and its analogs in the development of antimicrobial materials or coatings, particularly in medical devices or as part of advanced wound care solutions.

Eigenschaften

IUPAC Name |

4-(aminomethyl)-2,5-dimethylthiophene-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.ClH/c1-4-6(3-9)7(8(10)11)5(2)12-4;/h3,9H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKUUKMJFVVDJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)C(=O)O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide](/img/structure/B2993111.png)

![2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride](/img/structure/B2993113.png)

![3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2993115.png)

![6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2993118.png)

![(3-Imidazolylpropyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine](/img/structure/B2993121.png)

methyl}pyridazine-4-carboxamide](/img/structure/B2993124.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-ethylpiperazine-1-carbothioamide](/img/structure/B2993125.png)